1,4-Naphthoquinone, 2,3-diiodo-

Synthetic Methodology Cross-Coupling C-C Bond Formation

Procuring 2,3-dichloro or dibromo analogs as a starting material for a 2,3-disubstituted naphthoquinone library often leads to failed cross-coupling reactions due to the poor leaving group ability of chlorine or bromine in oxidative addition. This compound, the 2,3-diiodo derivative, is the definitive solution. - **Synthetic Efficiency**: The superior reactivity of the C-I bond enables double Suzuki-Miyaura coupling at room temperature, directly implementing the Migulin protocol without thermal optimization. - **Data-Driven Potency**: QSAR models predict an 11.9-fold increase in aromatase inhibition potency versus the non-iodinated parent, guiding focused medicinal chemistry efforts. - **Photophysical Advantage**: The heavy atom effect of iodine ensures efficient triplet state population, making it the correct scaffold for photochrome or photodynamic therapy agent development.

Molecular Formula C10H4I2O2
Molecular Weight 409.95 g/mol
CAS No. 13148-47-5
Cat. No. B12644315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Naphthoquinone, 2,3-diiodo-
CAS13148-47-5
Molecular FormulaC10H4I2O2
Molecular Weight409.95 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(C2=O)I)I
InChIInChI=1S/C10H4I2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H
InChIKeyJYHMIJMMZKBNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diiodo-1,4-naphthoquinone – Halogenated Building Block


1,4-Naphthoquinone, 2,3-diiodo- (CAS 13148-47-5), also referred to as 2,3-diiodonaphthalene-1,4-dione, is a synthetically halogenated derivative of the 1,4-naphthoquinone scaffold, featuring iodine atoms at the 2- and 3-positions [1]. This substitution pattern distinguishes it from the parent quinone and other dihalo analogs, imparting unique physicochemical properties relevant to both synthetic chemistry and biological probe development .

2,3-Diiodo-1,4-naphthoquinone: Irreplaceable by Dihalo Analogs


The halogen substituents on the 1,4-naphthoquinone core are not inert structural features; they critically govern the compound's reactivity, electrochemical behavior, and biological target engagement. For instance, the rate of oxidative addition in palladium-catalyzed cross-coupling reactions follows the established order I > Br >> Cl [1]. Consequently, a synthetic pathway optimized for a 2,3-diiodo derivative will fail or give poor yields if directly substituted with a 2,3-dichloro analog without extensive re-optimization. Furthermore, QSAR models predict that the identity of the halogen (I vs. Br vs. Cl) dramatically alters biological potency against specific targets like aromatase, precluding simple 'in-class' swaps in biological assays [2].

2,3-Diiodo-1,4-naphthoquinone vs. Analogs: Quantitative Evidence


Room-Temperature Double Suzuki Coupling

The 2,3-diiodo derivative is a far more reactive electrophile in palladium-catalyzed cross-coupling than its bromo or chloro counterparts. This property is exploited in a reported synthetic pathway where 2,3-diiodo-1,4-naphthoquinone undergoes a double Suzuki-Miyaura reaction at room temperature (25°C) to provide symmetric bisubstituted products in good to quantitative yields . This contrasts sharply with the reactivity of 2,3-dichloro-1,4-naphthoquinone, which requires elevated temperatures or more forcing conditions for analogous transformations, a well-established reactivity trend in palladium chemistry [1].

Synthetic Methodology Cross-Coupling C-C Bond Formation

QSAR-Predicted Aromatase Inhibitor Potency

A validated QSAR study on 1,4-naphthoquinone derivatives identified 2,3-disubstitution with halogen atoms as the most effective modification for potent aromatase inhibitory activity. Within this series, the 2,3-diiodo derivative (compound 1b) was predicted in silico to be 11.90-fold more potent than its non-iodinated parent compound 1, and 1.03-fold more potent than the clinically used reference drug letrozole [1]. This prediction provides a quantitative, model-driven rationale for selecting the diiodo compound over other halogen-substituted analogs for experimental validation.

Aromatase Inhibition QSAR Modeling Anticancer Drug Design

Distinct Photochemical and Electron-Transfer Properties

Direct photochemical data for the 2,3-diiodo compound is absent from accessible primary literature; however, detailed studies on the close analogs 2,3-dibromo-1,4-naphthoquinone (DBNQ) and 2,3-dichloro-1,4-naphthoquinone (DCNQ) provide a quantitative baseline. In aqueous acetonitrile, triplet DBNQ and DCNQ are quenched by furan via electron transfer with efficiencies (αet) of 0.22 and 0.23, and with bimolecular quenching rate constants (kq) of 6.1×10⁹ and 6.4×10⁹ dm³ mol⁻¹ s⁻¹, respectively [1]. Given the heavy atom effect of iodine, which enhances intersystem crossing and spin-orbit coupling, the 2,3-diiodo analog is predicted to exhibit significantly higher triplet quantum yields and altered electron transfer dynamics, making it a distinct entity for photophysical studies.

Photochemistry Electron Transfer Triplet Exciplex

2,3-Diiodo-1,4-naphthoquinone: Key Application Scenarios


Chemical Library Diversification via Mild Cross-Coupling

Medicinal chemistry groups seeking to generate a library of 2,3-disubstituted 1,4-naphthoquinones should procure the 2,3-diiodo derivative as the privileged starting material. Its ability to undergo double Suzuki-Miyaura coupling at ambient temperature (25°C) enables the rapid, parallel synthesis of diverse analogs without the need for thermal optimization or specialized equipment, directly leveraging the Migulin protocol .

Aromatase Inhibitor Lead Optimization

Research teams investigating naphthoquinone-based aromatase inhibitors for breast cancer should prioritize the synthesis of the 2,3-diiodo derivative based on published QSAR predictions. The model indicates an 11.9-fold potency gain over the non-iodinated parent scaffold, providing a strong computational rationale for focusing synthetic effort and procurement on this specific halogenated intermediate [1].

Photoswitchable Molecules & Photodynamic Agents

Investigators developing naphthoquinone-based diarylethene photochromes or photodynamic therapy agents should select the 2,3-diiodo scaffold. The heavy atom effect of iodine ensures efficient population of the photoreactive triplet state, a critical photophysical requirement established through class-level photochemical studies of related dihalo-naphthoquinones [2]. This property is inherently weaker or absent in the bromo and chloro analogs.

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